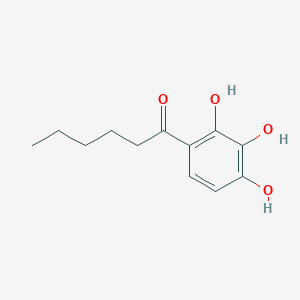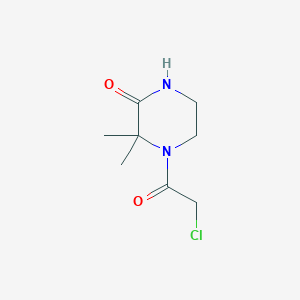![molecular formula C10H10O2S2 B1621259 1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole 2,7-dioxide CAS No. 88686-98-0](/img/structure/B1621259.png)
1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole 2,7-dioxide
Overview
Description
1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole 2,7-dioxide (THTBD) is a heterocyclic organic compound with a sulfur-containing thiophene ring. It is a versatile and important chemical that has many applications in scientific research and laboratory experiments. It is used in the synthesis of other compounds, as a reagent in chemical reactions, and as a catalyst in biochemical and physiological processes.
Scientific Research Applications
1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole 2,7-dioxide has a wide range of applications in scientific research. It is used in the synthesis of other compounds, such as pharmaceuticals, dyes, and agrochemicals. It is also used as a reagent in chemical reactions, as a catalyst in biochemical and physiological processes, and as a building block for the development of new materials. Additionally, 1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole 2,7-dioxide has been used in the development of nanomaterials and nanostructures.
Mechanism of Action
The mechanism of action of 1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole 2,7-dioxide is not well understood. However, it is believed that its sulfur-containing thiophene ring is responsible for its catalytic activity. The sulfur atom in the ring is thought to be responsible for the formation of reactive intermediates, which then undergo further reactions to form the desired products. Additionally, the thiophene ring is thought to play a role in the stabilization of the reactive intermediates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole 2,7-dioxide are not well understood. However, it has been shown to have a variety of biological activities, such as antioxidant and anti-inflammatory effects. Additionally, 1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole 2,7-dioxide has been found to have anti-cancer and anti-microbial activities.
Advantages and Limitations for Lab Experiments
The advantages of using 1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole 2,7-dioxide in laboratory experiments include its low cost, its availability, and its versatility. Additionally, 1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole 2,7-dioxide is relatively stable and can be stored for extended periods of time. The main limitation of using 1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole 2,7-dioxide in laboratory experiments is its low solubility in water.
Future Directions
The future directions for 1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole 2,7-dioxide include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceuticals, agrochemicals, and materials science. Additionally, further research is needed to better understand the advantages and limitations of using 1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole 2,7-dioxide in laboratory experiments. Finally, further research is needed to develop new methods for synthesizing 1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole 2,7-dioxide and to identify new uses for this versatile compound.
properties
IUPAC Name |
1,3,6,8-tetrahydrothieno[3,4-g][2]benzothiole 2,7-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S2/c11-13-3-7-1-2-8-4-14(12)6-10(8)9(7)5-13/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZWGYQLTICBOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CS1=O)C3=C(CS(=O)C3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376706 | |
| Record name | 1,3,6,8-Tetrahydro-2lambda~4~,7lambda~4~-benzo[1,2-c:3,4-c']bisthiophene-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6,8-Tetrahydrothieno[3,4-g][2]benzothiole 2,7-dioxide | |
CAS RN |
88686-98-0 | |
| Record name | 1,3,6,8-Tetrahydro-2lambda~4~,7lambda~4~-benzo[1,2-c:3,4-c']bisthiophene-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(2,5-Dimethoxy-4-nitrophenyl)thio]ethanohydrazide](/img/structure/B1621180.png)








